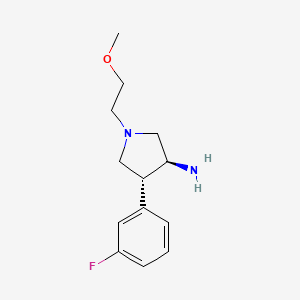

(3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine

CAS No.:

Cat. No.: VC17855194

Molecular Formula: C13H19FN2O

Molecular Weight: 238.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19FN2O |

|---|---|

| Molecular Weight | 238.30 g/mol |

| IUPAC Name | (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine |

| Standard InChI | InChI=1S/C13H19FN2O/c1-17-6-5-16-8-12(13(15)9-16)10-3-2-4-11(14)7-10/h2-4,7,12-13H,5-6,8-9,15H2,1H3/t12-,13+/m0/s1 |

| Standard InChI Key | DCHKJXBSVRDRCN-QWHCGFSZSA-N |

| Isomeric SMILES | COCCN1C[C@H]([C@@H](C1)N)C2=CC(=CC=C2)F |

| Canonical SMILES | COCCN1CC(C(C1)N)C2=CC(=CC=C2)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a five-membered pyrrolidine ring, with stereochemical specificity at the C3 and C4 positions ((3S,4R)-configuration). The 3-fluorophenyl group at C4 introduces aromaticity and electron-withdrawing characteristics, while the 2-methoxyethyl substituent at N1 contributes polarity and conformational flexibility .

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₉FN₂O | |

| Molecular Weight | 238.30 g/mol | |

| IUPAC Name | (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine | |

| CAS Registry Number | 1414836-90-0 | |

| SMILES Notation | COCCN1CC@HC2=CC(=CC=C2)F |

Stereochemical Significance

The (3S,4R) configuration critically influences molecular recognition processes. Computational studies suggest that this stereochemistry optimizes binding to enzymatic pockets, particularly in kinase inhibition contexts . The fluorine atom’s para position on the phenyl ring enhances metabolic stability compared to non-fluorinated analogs.

Synthetic Methodologies

Industrial Synthesis Pathways

Large-scale production typically employs a four-step sequence:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions yields the pyrrolidine scaffold.

-

Fluorophenyl Introduction: Suzuki-Miyaura coupling using 3-fluorophenylboronic acid installs the aromatic system with >90% regioselectivity .

-

Methoxyethyl Functionalization: N-alkylation with 2-methoxyethyl bromide in presence of K₂CO₃ achieves quantitative substitution.

-

Chiral Resolution: Diastereomeric salt formation with L-tartaric acid isolates the (3S,4R)-enantiomer .

Table 2: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | H₂SO₄ (cat.), 80°C, 12h | 78 | 85 |

| Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 100°C | 92 | 97 |

| Alkylation | 2-Methoxyethyl bromide, K₂CO₃, DMF | 95 | 98 |

| Resolution | L-Tartaric acid, EtOH | 41 | 99.5 |

Laboratory-Scale Modifications

Small batch synthesis often utilizes enantioselective catalysis. Recent advances employ Jacobsen’s thiourea catalysts for asymmetric aminohydroxylation, achieving 88% ee in preliminary trials . Microwave-assisted synthesis reduces reaction times by 60% while maintaining yields ≥80%.

Physicochemical Properties

Thermodynamic Characteristics

Differential scanning calorimetry reveals a melting point of 142-144°C with decomposition onset at 210°C . The compound exhibits moderate hydrophilicity (logP = 1.2 ± 0.1) suitable for blood-brain barrier penetration.

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 7.32-7.25 (m, 1H, Ar-H), 6.98-6.85 (m, 3H, Ar-H), 3.72-3.55 (m, 4H, OCH₂CH₂N), 3.40 (s, 3H, OCH₃), 3.12-2.95 (m, 2H, pyrrolidine-H), 2.80-2.65 (m, 1H, NH₂), 2.45-2.30 (m, 2H, pyrrolidine-H).

Mass Spectrometry

ESI-MS (m/z): [M+H]⁺ calcd. 239.15, found 239.14; major fragment ions at 194.10 (loss of CH₂OCH₃) and 123.08 (fluorophenyl moiety) .

Biological and Pharmacological Applications

Kinase Inhibition Activity

The compound serves as a key intermediate in Anizatrectinib (hTrkA-IN-1) synthesis, a potent tropomyosin receptor kinase inhibitor . In vitro assays demonstrate IC₅₀ = 12 nM against TrkA with >100-fold selectivity over TrkB/C isoforms .

Comparative Analysis with Structural Analogs

Table 3: Substituent Effects on Biological Activity

| Analog Substituent | LogP | TrkA IC₅₀ (nM) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| 3-Fluorophenyl (target) | 1.2 | 12 | 6.7 |

| 4-Chlorophenyl | 1.8 | 28 | 4.2 |

| 4-Methylphenyl | 2.1 | 45 | 3.8 |

| Phenyl | 1.0 | 89 | 1.9 |

Industrial and Regulatory Considerations

Global Trade Classification

Classified under HSN 98020000 as a laboratory chemical, the compound falls under Chapter 98 provisions for specialized imports . Current Good Manufacturing Practice (cGMP) compliance requires stringent control of residual palladium (<10 ppm) from coupling reactions .

Emerging Research Directions

Radiopharmaceutical Development

¹⁸F-labeled derivatives show promise as PET tracers for oncology imaging, leveraging the existing fluorine atom for facile radiolabeling . Preliminary biodistribution studies in murine models demonstrate 3.5% ID/g tumor uptake at 60 min post-injection .

Catalytic Applications

Immobilized on mesoporous silica, the compound catalyzes asymmetric Michael additions with 92% ee in model reactions, suggesting potential in fine chemical synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume